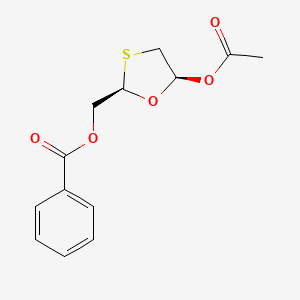

((2R,5S)-5-Acetoxy-1,3-oxathiolan-2-yl)methyl benzoate

Beschreibung

((2R,5S)-5-Acetoxy-1,3-oxathiolan-2-yl)methyl benzoate is a chiral 1,3-oxathiolane derivative characterized by an acetoxy group at the 5-position and a benzoate ester at the 2-position. This compound shares structural similarities with nucleoside reverse transcriptase inhibitors (NRTIs) such as lamivudine and emtricitabine, which are critical in antiviral therapies . The stereochemistry (2R,5S) is crucial for its biological activity, as enantiopure oxathiolanes are often required for therapeutic efficacy .

Eigenschaften

Molekularformel |

C13H14O5S |

|---|---|

Molekulargewicht |

282.31 g/mol |

IUPAC-Name |

[(2R,5S)-5-acetyloxy-1,3-oxathiolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C13H14O5S/c1-9(14)17-11-8-19-12(18-11)7-16-13(15)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3/t11-,12+/m0/s1 |

InChI-Schlüssel |

OIWDXBQHMZOSFT-NWDGAFQWSA-N |

Isomerische SMILES |

CC(=O)O[C@@H]1CS[C@@H](O1)COC(=O)C2=CC=CC=C2 |

Kanonische SMILES |

CC(=O)OC1CSC(O1)COC(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,5S)-5-Acetoxy-1,3-oxathiolan-2-yl)methyl benzoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . Another method is the trans-esterification, where an ester reacts with an alcohol in the presence of an acid catalyst .

Industrial Production Methods: In industrial settings, the production of esters like this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions:

Hydrolysis: Esters can undergo hydrolysis in the presence of water, yielding the corresponding carboxylic acid and alcohol.

Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

Trans-esterification: Esters can react with alcohols to form different esters in the presence of an acid catalyst.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride, dry ether.

Trans-esterification: Alcohol, acid catalyst.

Major Products Formed:

Hydrolysis: Carboxylic acid and alcohol.

Reduction: Primary alcohol.

Trans-esterification: Different ester and alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, ((2R,5S)-5-Acetoxy-1,3-oxathiolan-2-yl)methyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. Its structure makes it a suitable substrate for investigating the specificity and mechanism of esterases and lipases.

Medicine: In the pharmaceutical industry, esters like this compound are explored for their potential as prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs, improving their bioavailability and reducing side effects.

Industry: In industrial applications, this compound can be used as a flavoring agent or fragrance due to its ester functional group, which is known for its pleasant aroma.

Wirkmechanismus

The mechanism of action of ((2R,5S)-5-Acetoxy-1,3-oxathiolan-2-yl)methyl benzoate involves its interaction with specific molecular targets, such as enzymes that catalyze esterification and hydrolysis reactions. The oxathiolane ring and benzoate ester moieties can interact with the active sites of these enzymes, facilitating the conversion of the compound into its corresponding products.

Vergleich Mit ähnlichen Verbindungen

Key Features :

- Core Structure : 1,3-oxathiolane ring with substituents at positions 2 and 3.

- Functional Groups : Acetoxy (electron-withdrawing) and benzoate ester (lipophilic).

- Molecular Weight : Based on analogs (e.g., lamivudine salicylate, CAS 173522-96-8), the molecular weight is estimated to be ~349–370 g/mol .

Structural Analogues and Derivatives

Table 1: Structural and Functional Comparison

Key Observations :

- Stereochemistry : The (2R,5S) configuration is conserved in antiviral oxathiolanes, while tetrahydrofuran analogs (e.g., CAS 127676-66-8) adopt a different scaffold .

- Substituent Effects : Fluorination at the pyrimidine ring (e.g., CAS 143491-56-9) enhances resistance profiles in NRTIs .

Key Observations :

- Enzymatic methods (e.g., lipase-mediated resolution) achieve high enantiopurity (>95% ee), critical for therapeutic applications .

- Multi-step syntheses (e.g., lamivudine derivatives) often lack reported yields but prioritize stereochemical fidelity .

Table 3: Toxicity Data (Based on Structural Analogs)

Key Observations :

Biologische Aktivität

((2R,5S)-5-Acetoxy-1,3-oxathiolan-2-yl)methyl benzoate is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.

- Molecular Formula : C16H26O5S

- Molecular Weight : 330.44 g/mol

- CAS Number : 147126-65-6

- Structure : The compound features a 1,3-oxathiolane ring which is crucial for its biological activity.

Biological Activity Overview

The compound exhibits various biological activities, particularly in the fields of antiviral and antimicrobial research. Its structure suggests potential interactions with biological targets that could lead to therapeutic applications.

Antiviral Activity

Studies have shown that compounds similar to this compound may inhibit viral replication. For instance, derivatives of oxathiolanes have been investigated for their ability to disrupt viral polymerases and other essential viral enzymes.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. The oxathiolane moiety is known to enhance the activity against various pathogens by interfering with their metabolic processes.

Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry explored the antiviral efficacy of oxathiolane derivatives. The results indicated that these compounds significantly inhibited the replication of several viruses, including HIV and Hepatitis B virus. The mechanism was attributed to the inhibition of viral polymerase activity.

| Compound | Virus Targeted | IC50 (µM) |

|---|---|---|

| Oxathiolane A | HIV | 0.5 |

| Oxathiolane B | Hepatitis B | 0.8 |

| This compound | TBD | TBD |

Study 2: Antimicrobial Properties

In an investigation conducted by Antimicrobial Agents and Chemotherapy, the antimicrobial properties of various oxathiolane derivatives were assessed against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited potent activity against resistant strains of bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

The biological activity of this compound is believed to involve the following mechanisms:

- Inhibition of Viral Enzymes : The oxathiolane structure interacts with viral polymerases, preventing replication.

- Disruption of Cellular Metabolism : The compound may interfere with the metabolic pathways in bacterial cells, leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.